

"2-Chloro-N,N-diethylethanamine hydrochloride"

CAS number 869-24-9

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Compound of Interest

Compound Name: 2-Chloro-N,N-diethylethanamine
hydrochloride

Cat. No.: B143288

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An In-depth Technical Guide to **2-Chloro-N,N-diethylethanamine hydrochloride** (CAS 869-24-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-N,N-diethylethanamine hydrochloride**, a pivotal chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. By synthesizing foundational chemical principles with practical applications, this document serves as an essential resource for leveraging this versatile reagent.

Strategic Overview: A Bifunctional Reagent of Critical Importance

2-Chloro-N,N-diethylethanamine hydrochloride, also known as 2-(Diethylamino)ethyl chloride hydrochloride or DEC-HCl, is a bifunctional molecule featuring a reactive alkyl chloride and a tertiary amine.^[1] This unique structure makes it an indispensable building block for introducing the diethylaminoethyl moiety into a wide array of molecular frameworks.^{[1][2]} Its primary utility is in organic synthesis, particularly in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).^{[2][3]}

Due to the inherent reactivity of the free base, which can lead to self-reaction, the compound is almost universally prepared, stored, and handled as its more stable hydrochloride salt.^[1] The salt form mitigates premature cyclization and enhances shelf-life, ensuring predictable reactivity when used in controlled synthetic protocols.

Physicochemical and Structural Data

A summary of the key properties of **2-Chloro-N,N-diethylethanamine hydrochloride** is presented below for quick reference.

Property	Value
CAS Number	869-24-9
Molecular Formula	C ₆ H ₁₄ ClN · HCl (or C ₆ H ₁₅ Cl ₂ N) ^{[3][4]}
Molecular Weight	172.10 g/mol ^[4]
Appearance	White to beige or tan crystalline powder ^{[3][5]}
Melting Point	208-212 °C ^{[3][6]}
Water Solubility	2000 g/L (at 20 °C) ^{[3][7]}
Methanol Solubility	0.1 g/mL, clear, colorless solution ^{[3][7]}
Stability	Hygroscopic and moisture-sensitive ^{[3][7][8]}
InChI Key	RAGSWDIQBBZLLL-UHFFFAOYSA-N ^[7]
SMILES String	CCN(CC)CCCI.Cl ^[9]

The Cornerstone of Synthesis: Preparation via Chlorination

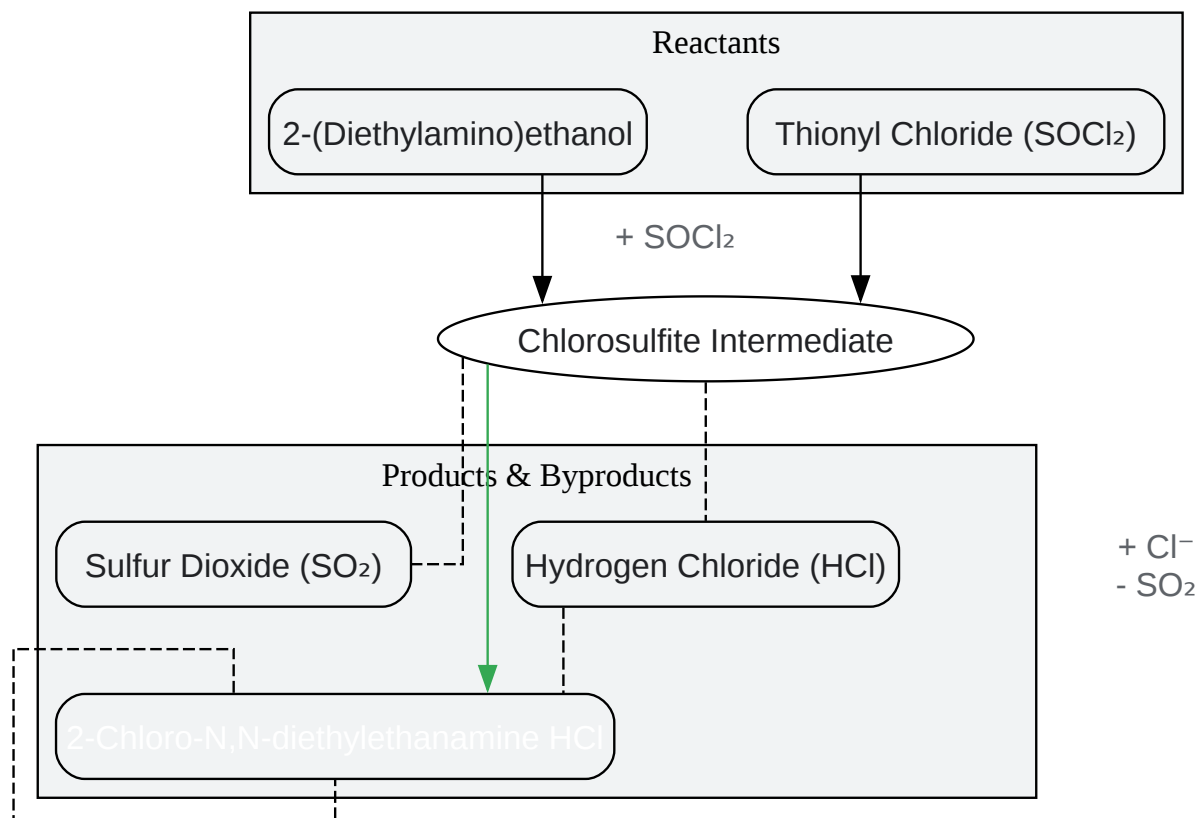
The most prevalent and reliable method for synthesizing **2-Chloro-N,N-diethylethanamine hydrochloride** on a laboratory and industrial scale is the chlorination of its precursor, 2-(diethylamino)ethanol, using thionyl chloride (SOCl₂).^[1]

Reaction Mechanism and Rationale

The choice of thionyl chloride is strategic. The reaction proceeds through a well-defined mechanism that ensures high conversion and a product that can be readily isolated.

- **Formation of Chlorosulfite Intermediate:** The hydroxyl group of 2-(diethylamino)ethanol attacks the sulfur atom of thionyl chloride.
- **Nucleophilic Substitution:** A chloride ion, either from the thionyl chloride or as Cl^- , performs a nucleophilic attack on the carbon atom bearing the chlorosulfite group. This step liberates sulfur dioxide (SO_2) gas and a proton.
- **In-Situ Salt Formation:** The generated hydrochloric acid (from the liberated proton and chloride ion) immediately protonates the basic tertiary amine group, forming the stable and easily isolatable hydrochloride salt.^[1]

This in-situ salt formation is critical as it prevents the free amine from participating in unwanted side reactions.



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Caption: Synthesis of DEC-HCl from 2-(diethylamino)ethanol.

Validated Experimental Protocol

The following protocol is a robust procedure derived from established laboratory practices for achieving high yield and purity.^{[1][10]}

Materials:

- 2-(Diethylamino)ethanol
- Thionyl chloride (SOCl_2)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Methanol or Absolute Ethanol (for recrystallization)
- Standard reaction glassware with reflux condenser, dropping funnel, and magnetic stirrer
- Ice bath

Procedure:

- Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-(diethylamino)ethanol in anhydrous DCM.
- Cooling: Cool the flask in an ice bath to 0-5 °C. This is crucial to control the exothermic reaction.^[1]
- Controlled Addition: Slowly add a solution of thionyl chloride in anhydrous DCM to the cooled amino alcohol solution via a dropping funnel with vigorous stirring. Maintain the temperature between -10 °C and 20 °C.^[10]
- Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 35-40 °C) for 1-2.5 hours to drive the reaction to completion.^{[1][10]}

- Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.[1]
- Purification: The resulting crude solid can be purified by recrystallization. Add anhydrous methanol or absolute ethanol, heat to dissolve the solid, and then cool in an ice-brine bath (-8 °C) for several hours to induce crystallization.[10]
- Isolation: Collect the white crystalline product by suction filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 55-60 °C.[1][10]

Typical Yield: Molar yields can be as high as 98% with high purity (>99%).[10]

Applications in Drug Development and Advanced Materials

The primary value of **2-Chloro-N,N-diethylethanamine hydrochloride** lies in its function as a versatile alkylating agent.[3] It is a key intermediate for synthesizing pharmaceuticals where a diethylaminoethyl side-chain is essential for biological activity.

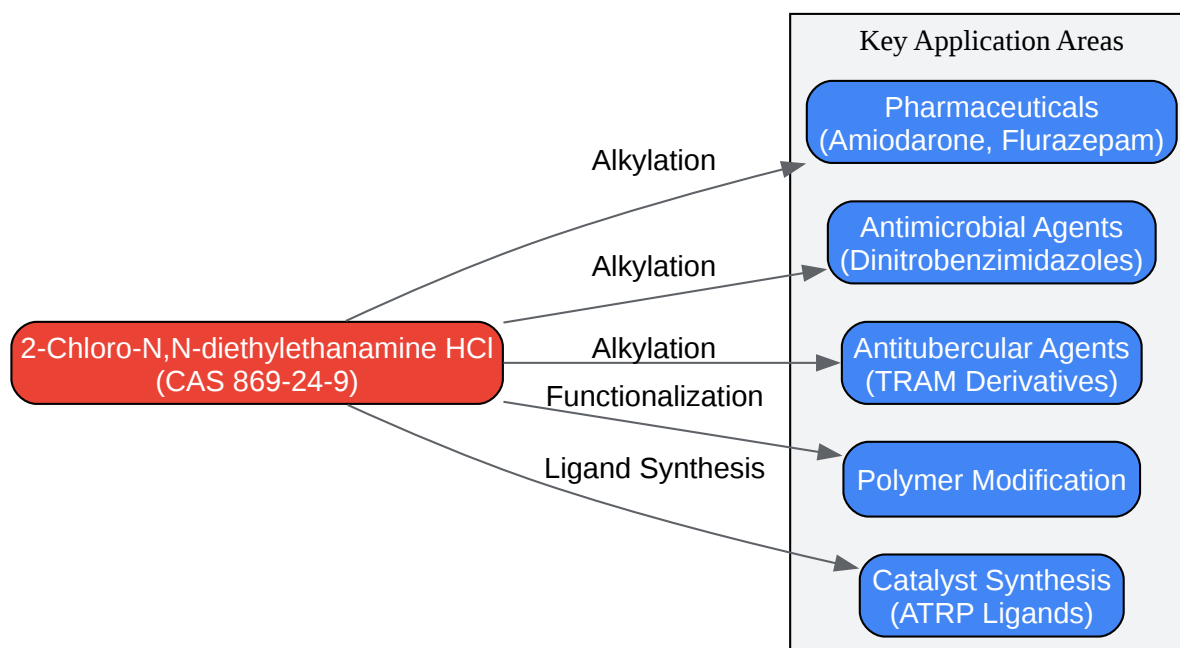
Key Pharmaceutical Applications:

- Amiodarone: An antiarrhythmic agent.
- Flurazepam: A hypnotic drug.
- Naftidrofuryl: A vasodilator.[3]
- Butetamate Citrate: An antispasmodic agent.[3]

Beyond established drugs, it is widely used in discovery chemistry for the synthesis of novel compounds with potential therapeutic effects, including:

- Substituted oxindoles as growth hormone secretagogues.[11]
- 1-Substituted-5,6-dinitrobenzimidazoles with antimicrobial and antiprotozoal activities.[11]
- Thiophene-containing triarylmethane (TRAM) derivatives as antitubercular agents.[11]

In materials science, this reagent is used to modify polymer backbones, incorporating amino functionalities that can alter properties like solubility, conductivity, or biocompatibility.[2] It is also used to synthesize ligands, such as Tris(2-(diethylamino)ethyl)amine (Et₆TREN), which serves as a catalyst in atom transfer radical polymerization (ATRP).[11]



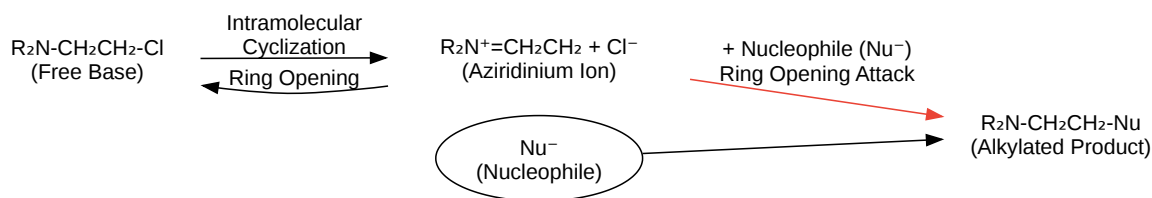
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Caption: Core applications of 2-Chloro-N,N-diethylethanamine HCl.

Reactivity Profile: The Aziridinium Ion Intermediate

While the hydrochloride salt is stable, the reactivity of the corresponding free base is governed by its ability to form a highly reactive aziridinium ion intermediate. This cyclization occurs in solution, particularly under basic conditions, when the tertiary amine is deprotonated.[12]

Understanding this equilibrium is critical for reaction control. The aziridinium ion is a potent alkylating agent itself and is the true reactive species in many nucleophilic substitution reactions.



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Caption: Formation and reaction of the aziridinium ion intermediate.

This mechanism explains why reactions using DEC-HCl often require a base to first generate the free amine, which then cyclizes to the active electrophile before reacting with the intended nucleophile. The choice of base, solvent, and temperature can significantly influence the rate of aziridinium ion formation and the overall reaction outcome.

Safety, Handling, and Storage

2-Chloro-N,N-diethylethanamine hydrochloride is a hazardous substance and must be handled with appropriate precautions.^[6]

Hazard Class	GHS Classification
Acute Toxicity	Category 2 (Oral, Dermal, Inhalation) - Fatal if swallowed, in contact with skin, or if inhaled. ^[6] ^{[13][14]}
Skin Corrosion	Category 1B - Causes severe skin burns and eye damage. ^[13]
Mutagenicity	Category 2 - Suspected of causing genetic defects. ^[13]
Aquatic Hazard	Chronic 3 - Harmful to aquatic life with long-lasting effects. ^[13]

Handling Protocols:

- Ventilation: Always handle in a certified chemical fume hood.[6][15]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly sealed safety goggles, a face shield, and protective clothing. For operations that may generate dust, a NIOSH-approved respirator with particulate filters is required.[6][14]
- Procedures: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6][15]

Storage and Incompatibilities:

- Conditions: Store in a cool, dry, well-ventilated, and locked poison room or corrosives area. Keep containers tightly closed and protect from moisture, as the compound is hygroscopic. [5][6][15] Storage under an inert atmosphere is recommended.[6]
- Incompatible Materials: Avoid strong oxidizing agents and strong bases.[6][14]

First Aid Measures:

- Inhalation: Immediately remove the victim to fresh air and seek urgent medical attention.[5][6]
- Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek urgent medical attention.[5][6]
- Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present. Continue rinsing and seek urgent medical attention.[5][6]
- Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[5][6]

Conclusion

2-Chloro-N,N-diethylethanamine hydrochloride is more than a simple reagent; it is a strategic tool in the arsenal of the modern synthetic chemist. Its predictable reactivity, established synthetic routes, and broad applicability in producing high-value compounds in the pharmaceutical and materials science sectors underscore its importance. Mastery of its

handling, synthesis, and reactivity profile, particularly the role of the aziridinium intermediate, is essential for its effective and safe utilization in advancing scientific discovery and development.

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